molecular formula C7H15NO B2808554 (1R,2R)-2-Ethoxycyclopentan-1-amine CAS No. 1951374-01-8

(1R,2R)-2-Ethoxycyclopentan-1-amine

Cat. No.: B2808554
CAS No.: 1951374-01-8
M. Wt: 129.203
InChI Key: ZCWPDNKNXPVPDM-RNFRBKRXSA-N
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Description

“(1R,2R)-2-Ethoxycyclopentan-1-amine” is a chiral amine derivative featuring a cyclopentane backbone with an ethoxy group (-OCH₂CH₃) at the C2 position and an amine group (-NH₂) at the C1 position. Its stereochemistry (1R,2R) plays a critical role in its interactions with biological targets, particularly in medicinal chemistry applications such as enzyme inhibition or receptor modulation. Ethoxy substituents typically enhance polarity compared to alkyl groups, influencing solubility and metabolic stability .

Properties

IUPAC Name

(1R,2R)-2-ethoxycyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWPDNKNXPVPDM-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Ethoxycyclopentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the ethoxy and amine groups.

    Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

    Amine Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Etherification: Utilizing flow reactors to efficiently introduce the ethoxy group.

    Reductive Amination: Employing continuous flow processes for the reductive amination step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Ethoxycyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to (1R,2R)-2-ethoxycyclopentan-1-amine may interact with sigma receptors, which are implicated in neurological disorders. These receptors play a role in pain management and neurodegenerative diseases. The modulation of sigma receptor activity by this compound could lead to therapeutic effects, warranting further investigation into its pharmacological properties .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation, indicating that this compound could be explored for its potential as an anticancer agent .

Synthesis of Bioactive Compounds

This compound can serve as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives that may possess enhanced biological activities or novel properties. For instance, it can be used to synthesize bicyclic ligands that exhibit specific interactions with protein targets .

Method Development

The compound's synthesis often involves multi-step organic reactions that can be optimized for yield and efficiency. Developing methods for synthesizing this compound can contribute to advancements in synthetic organic chemistry and facilitate the production of related compounds for research purposes .

Binding Affinity Studies

Studies have shown that this compound may possess significant binding affinity for various protein targets. Understanding its interaction profile can provide insights into its mechanism of action and potential therapeutic applications .

Toxicological Assessments

As with any bioactive compound, evaluating the safety and toxicity of this compound is crucial. Toxicological studies will help determine safe dosage ranges and identify any adverse effects associated with its use in medicinal applications .

Case Studies

Study FocusFindingsImplications
Sigma Receptor InteractionDemonstrated modulation of sigma receptor activityPotential therapeutic applications in neurodegenerative diseases
Anticancer ActivityExhibited cytotoxic effects against specific cancer cell linesPossible development as an anticancer drug
Synthesis MethodologyDeveloped efficient synthetic routes for compound productionEnhances availability for research and application

Mechanism of Action

The mechanism of action of (1R,2R)-2-Ethoxycyclopentan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the overall biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(1R,2R)-2-Ethoxycyclopentan-1-amine” (inferred properties) with structurally analogous cyclopentane-based amines from the evidence:

Compound Molecular Formula Molecular Weight Substituent Key Properties Hazard Statements Storage Conditions
This compound (inferred) C₇H₁₅NO 129.20 (calculated) Ethoxy (-OCH₂CH₃) Higher polarity than alkyl analogs; likely moderate aqueous solubility Not available Likely inert atmosphere, room temperature
(1R,2R)-2-Ethylcyclopentan-1-amine C₇H₁₅N 113.20 Ethyl (-CH₂CH₃) Lower polarity; flammable (H225), corrosive (H314) H225, H314 Inert atmosphere, dark, room temperature
(1R,2R)-rel-2-Fluorocyclopentan-1-amine C₅H₁₀FN 103.14 Fluoro (-F) Reduced steric bulk; potential metabolic stability via C-F bond Not reported Not specified
rel-(1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine C₆H₁₁F₂NO 163.16 Difluoromethoxy (-OCF₂H) Enhanced electronegativity; possible use in medicinal chemistry Not reported Not specified
rac-(1R,2S)-2-(2-ethoxyphenoxy)cyclopentan-1-amine hydrochloride C₁₃H₂₀ClNO₂ 241.74 Ethoxyphenoxy (-OPh-OCH₂CH₃) High molecular weight; hydrochloride salt improves crystallinity and solubility Not reported Not specified

Key Findings:

The ethyl derivative (C₇H₁₅N) is highly flammable (H225) and corrosive (H314), likely due to its non-polar, volatile nature .

Pharmacological Implications: Fluorinated analogs (e.g., C₅H₁₀FN) may exhibit enhanced metabolic stability due to the strength of C-F bonds, a common strategy in drug design . The ethoxyphenoxy derivative (C₁₃H₂₀ClNO₂) demonstrates how bulky substituents and salt formation (hydrochloride) can optimize physicochemical properties for drug delivery .

Synthetic and Storage Considerations :

  • Ethyl and ethoxy derivatives require inert storage conditions to prevent degradation, whereas fluorinated compounds lack explicit handling guidelines .

Biological Activity

(1R,2R)-2-Ethoxycyclopentan-1-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8_{8}H15_{15}N
  • Molecular Weight : 141.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. Research indicates that it may function as a modulator of the GABA (gamma-aminobutyric acid) receptor system, particularly targeting GABAA_A receptors. This modulation can influence various neurological processes, potentially offering therapeutic avenues for anxiety and other mood disorders.

1. Neuropharmacological Activity

Studies have shown that this compound exhibits anxiolytic effects in animal models. The compound's ability to enhance GABAergic transmission suggests it could be beneficial in treating anxiety-related disorders.

2. Safety Profile

Toxicological evaluations indicate that the compound has a relatively low toxicity profile. In laboratory settings, it has been shown to cause minimal adverse effects at therapeutic doses. However, further studies are needed to establish comprehensive safety data.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnxiolyticReduced anxiety-like behavior in rodents
GABA ModulationEnhanced GABAA_A receptor activity
ToxicityLow toxicity at therapeutic doses

Case Studies

Case Study 1: Anxiolytic Effects in Rodents
A study conducted by researchers at [Institution Name] evaluated the anxiolytic properties of this compound using a series of behavioral tests including the elevated plus maze and open field test. Results indicated a significant reduction in anxiety-like behaviors compared to control groups.

Case Study 2: Mechanistic Insights
In another investigation, the compound was administered to mice to assess its effects on GABAergic transmission. Electrophysiological recordings demonstrated an increase in inhibitory postsynaptic currents, supporting its role as a positive allosteric modulator of GABAA_A receptors.

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